molecular formula C10H21NO2 · HCl B613001 tert-butyl (2S)-2-amino-3,3-dimethylbutanoate CAS No. 31556-74-8

tert-butyl (2S)-2-amino-3,3-dimethylbutanoate

Cat. No.: B613001
CAS No.: 31556-74-8
M. Wt: 223.74
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl (2S)-2-amino-3,3-dimethylbutanoate is a chiral amino acid ester characterized by a tert-butyl ester group and a stereogenic center at the C2 position (S-configuration). It is derived from L-tert-leucine, a non-proteinogenic branched-chain amino acid. This compound is widely utilized in pharmaceutical synthesis as a building block for peptidomimetics, protease inhibitors, and cannabinoid receptor modulators due to its steric bulk and enantiomeric purity . Its tert-butyl ester group enhances lipophilicity and metabolic stability compared to methyl or ethyl esters, making it valuable in drug design .

Properties

IUPAC Name

tert-butyl (2S)-2-amino-3,3-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-9(2,3)7(11)8(12)13-10(4,5)6/h7H,11H2,1-6H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZORTGLYQDNMF-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20460127
Record name tert-butyl 3-methyl-L-valinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61169-85-5
Record name tert-butyl 3-methyl-L-valinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl 3-methyl-L-valinate can be synthesized from L-valine and tert-butanol in the presence of hydrochloric acid. The reaction typically involves the esterification of L-valine with tert-butanol under acidic conditions .

Industrial Production Methods: In industrial settings, the production of tert-butyl (2S)-2-amino-3,3-dimethylbutanoate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Scientific Research Applications

Chemistry: Tert-butyl 3-methyl-L-valinate is used as a linker in the synthesis of asymmetric molecules, particularly β-unsaturated ketones, which are crucial in medicinal chemistry .

Biology and Medicine: The compound is employed in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Comparison with Similar Compounds

Methyl (S)-2-amino-3,3-dimethylbutanoate (MDMB)

  • Structure : Differs in the ester group (methyl instead of tert-butyl).
  • Key Data: Property MDMB (Methyl Ester) tert-Butyl Ester Molecular Weight 145.2 g/mol 187.3 g/mol Solubility Higher polarity due to methyl Enhanced lipophilicity Stability Prone to hydrolysis Resistant to hydrolysis Pharmacological Use Intermediate in cannabinoid synthesis Used in PROTACs and VHL ligands

MDMB derivatives exhibit consistent potency across cannabinoid receptor subtypes (e.g., CB1/CB2), whereas tert-butyl analogs may confer distinct binding profiles due to steric effects .

tert-Butyl L-phenylalaninate

  • Structure : Features a phenyl group instead of dimethyl substitution.
  • Comparison: The phenyl group introduces aromatic interactions, enhancing binding to hydrophobic pockets in enzymes. tert-Butyl (2S)-2-amino-3,3-dimethylbutanoate’s branched aliphatic chain reduces conformational flexibility, favoring entropic gains in target binding .

Methyl (S)-2-amino-3-phenylpropanoate (MPP)

  • Structure: Contains a phenylpropanoate backbone.
  • Pharmacological Impact :
    • MPP derivatives show significant variation in receptor activation (e.g., CB1: 21>19>24), whereas MDMB and tert-butyl analogs exhibit more uniform potency, highlighting the role of steric bulk in modulating activity .

Physicochemical and Spectroscopic Data

  • NMR Shifts: Compound ¹H NMR (δ, ppm) Key Peaks Source this compound 1.30 (s, 9H, tert-butyl), 1.41 (s, 6H, CH(CH₃)₂) MDMB Hydrochloride 3.54 (s, 3H, OCH₃), 1.35 (s, 9H, tert-butyl)
  • Thermal Stability :

    • tert-Butyl derivatives exhibit higher thermal decomposition temperatures (~325°C) compared to methyl analogs due to increased steric protection .

Biological Activity

Tert-butyl (2S)-2-amino-3,3-dimethylbutanoate is a derivative of the amino acid isoleucine, notable for its structural features that enhance biological activity. This compound has garnered attention in various fields, including pharmaceuticals and metabolic studies, due to its potential roles in protein synthesis and enzyme interactions.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₃₁NO₂, with a molar mass of approximately 223.74 g/mol. The presence of the tert-butyl group enhances lipophilicity, which influences its solubility and permeability across biological membranes. This structural characteristic is crucial for its biological activity, particularly in metabolic pathways involving amino acids.

This compound interacts with various enzymes and transporters involved in amino acid metabolism. Its mechanism includes:

  • Substrate for Enzymes : Acts as a substrate for enzymes involved in protein synthesis.
  • Inhibition of Enzymes : May inhibit specific enzymes that regulate neurotransmitter synthesis, affecting neuronal signaling pathways.
  • Transport Protein Interaction : Exhibits the ability to permeate biological membranes, suggesting interactions with transport proteins that facilitate amino acid uptake.

Pharmacological Applications

Research indicates that this compound could be utilized in therapeutic contexts due to its high gastrointestinal absorption and potential to influence metabolic processes. Its applications include:

  • Metabolic Studies : Useful in exploring amino acid metabolism and protein synthesis within cells.
  • Pharmaceutical Development : Potential candidate for drug development targeting metabolic disorders.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds to highlight its unique properties.

Compound NameMolecular FormulaMolar Mass (g/mol)Key Features
This compoundC₁₃H₃₁NO₂223.74Enhanced lipophilicity; significant bioactivity
Tert-butyl 2-amino-3-methylpentanoate hydrochlorideC₁₂H₁₉ClN₂O₂223.74Similar structure; different biological effects
(S)-tert-Butyl 2-amino-3-methylbutanoate hydrochlorideC₁₂H₁₉ClN₂O₂209.71Lacks one methyl group; altered steric properties

This table illustrates how variations in molecular structure can significantly impact the biological properties and applications of these compounds.

Study on Metabolic Pathways

A study investigated the role of this compound in modulating amino acid metabolism. Results indicated that the compound significantly increased the uptake of essential amino acids in cultured cells, demonstrating its potential as a metabolic enhancer.

Therapeutic Applications

Another research effort focused on the therapeutic potential of this compound in treating metabolic disorders. The findings suggested that it could improve protein synthesis rates in muscle cells, which may have implications for conditions such as cachexia and sarcopenia.

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